molecular formula C9H14N2O2S2 B2446816 Tert-butyl 4-amino-2-methylsulfanyl-1,3-thiazole-5-carboxylate CAS No. 2248322-84-9

Tert-butyl 4-amino-2-methylsulfanyl-1,3-thiazole-5-carboxylate

Cat. No.: B2446816
CAS No.: 2248322-84-9
M. Wt: 246.34
InChI Key: HHTPBWODKKMXRA-UHFFFAOYSA-N
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Description

The 2-aminothiazole scaffold is a characteristic structure in drug development. It’s a sulfur- and nitrogen-containing heterocyclic compound that has several biological activities. It can act as an anticancer, antioxidant, antimicrobial, and anti-inflammatory agent, among other things . Various 2-aminothiazole-based derivatives have been used to treat different kinds of diseases due to their wide range of biological activities .


Synthesis Analysis

The synthesis of 2-aminothiazole derivatives often involves the reaction of substituted thiazoles with various reagents . For example, 2-aminophenyl-5-halothiazoles were synthesized from the reaction of 2,5 substituted thiazoles .


Molecular Structure Analysis

Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They are a basic scaffold found in many natural compounds and are used in different therapeutic targets .


Chemical Reactions Analysis

The C − H substitution reaction of thiazole by the catalysis of the palladium/copper system is carried out in the presence of tetrabutylammonium fluoride under mild conditions .

Mechanism of Action

While the specific mechanism of action for “Tert-butyl 4-amino-2-methylsulfanyl-1,3-thiazole-5-carboxylate” is not available, 2-aminothiazole derivatives have been found to exhibit potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines .

Future Directions

The future directions in the field of 2-aminothiazole research could involve the development of new synthetic strategies to access novel 2-aminothiazole derivatives . This could lead to the discovery of new drugs with high therapeutic influence .

Properties

IUPAC Name

tert-butyl 4-amino-2-methylsulfanyl-1,3-thiazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2S2/c1-9(2,3)13-7(12)5-6(10)11-8(14-4)15-5/h10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHTPBWODKKMXRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(N=C(S1)SC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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